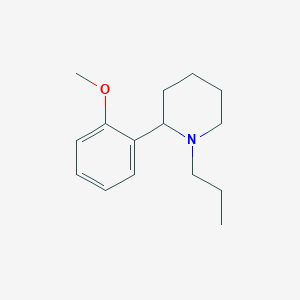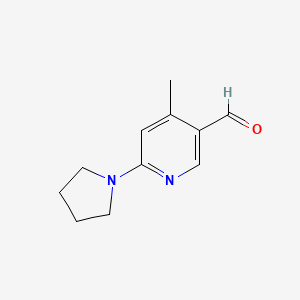
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde is an organic compound with the molecular formula C11H14N2O. It is a derivative of nicotinaldehyde, featuring a pyrrolidine ring attached to the 6-position of the nicotinaldehyde structure and a methyl group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinaldehyde as the primary starting material.
Formation of Pyrrolidine Derivative: Nicotinaldehyde undergoes a reaction with pyrrolidine to form 6-(pyrrolidin-1-yl)nicotinaldehyde.
Methylation: The final step involves the methylation of the 4-position of the nicotinaldehyde ring to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrolidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid.
Reduction: 4-Methyl-6-(pyrrolidin-1-yl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals and other fine chemicals, serving as a building block for more complex compounds.
作用機序
The mechanism of action of 4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target specific enzymes, receptors, or proteins involved in cellular processes.
Pathways Involved: The compound can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-(1-Pyrrolidinyl)nicotinaldehyde: Lacks the methyl group at the 4-position.
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde: Contains a methoxy group instead of a methyl group.
6-(2,6-Dimethylmorpholino)nicotinaldehyde: Contains a dimethylmorpholino group instead of a pyrrolidine ring.
Uniqueness
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde is unique due to the presence of both the methyl group at the 4-position and the pyrrolidine ring at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
4-methyl-6-pyrrolidin-1-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-9-6-11(12-7-10(9)8-14)13-4-2-3-5-13/h6-8H,2-5H2,1H3 |
InChIキー |
DMNRGXGNISFZER-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one](/img/structure/B11791697.png)
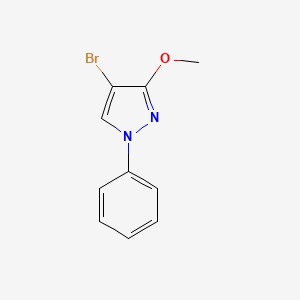
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11791706.png)
![(R)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11791710.png)

![2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11791717.png)

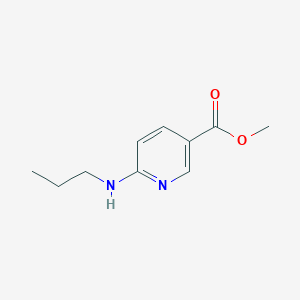
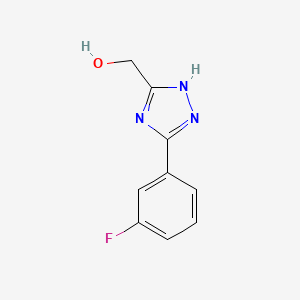
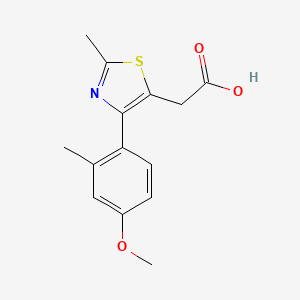
![2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11791749.png)
